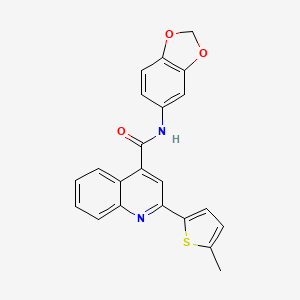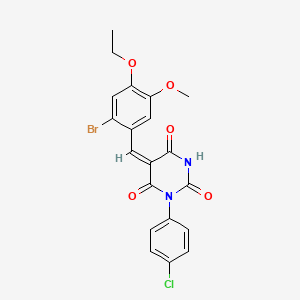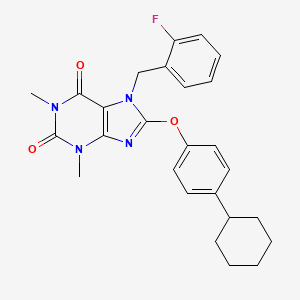
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as BDBQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides and has a unique chemical structure, which makes it a promising candidate for drug development.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various pathways involved in disease progression. For example, this compound has been found to inhibit the PI3K/Akt pathway, which is involved in cancer cell growth and survival. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase. In addition, it has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with o-methoxyaniline to form 2-(2-methoxyphenylamino) benzoic acid. This intermediate is then converted into 2-(2-methoxyphenylamino) benzonitrile by reacting with phosphoryl chloride. The final step involves the reaction of 2-(2-methoxyphenylamino) benzonitrile with 5-methyl-2-thiophenecarboxaldehyde and 1,3-benzodioxole-5-carboxylic acid to form this compound.
科学研究应用
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective properties and has been found to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-13-6-9-21(28-13)18-11-16(15-4-2-3-5-17(15)24-18)22(25)23-14-7-8-19-20(10-14)27-12-26-19/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHHUVMSSBENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122123.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)

![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)

![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)